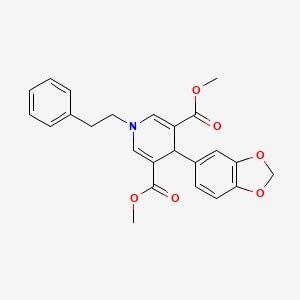

3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

3,5-Dimethyl 4-(2H-1,3-benzodioxol-5-yl)-1-(2-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with methyl carboxylate groups at positions 3 and 5, a 2-phenylethyl moiety at position 1, and a 1,3-benzodioxole (methylenedioxyphenyl) group at position 2.

Structurally, the molecule exhibits a non-planar conformation due to puckering of the 1,4-dihydropyridine ring, a feature common to DHP derivatives. The crystal structure of this compound has been refined using SHELXL , with validation metrics (e.g., R-factors, Hirshfeld surface analysis) confirming its accuracy . The 1,3-benzodioxole substituent introduces steric and electronic effects that influence molecular packing and intermolecular interactions, distinguishing it from simpler DHP analogs.

Properties

IUPAC Name |

dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO6/c1-28-23(26)18-13-25(11-10-16-6-4-3-5-7-16)14-19(24(27)29-2)22(18)17-8-9-20-21(12-17)31-15-30-20/h3-9,12-14,22H,10-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCELABWBYQVXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. Dihydropyridines are known for their diverse biological activities, particularly in cardiovascular therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The primary mechanism of action for this compound involves its interaction with voltage-gated calcium channels. By binding to these channels, it inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure. This action is particularly beneficial in treating hypertension and other cardiovascular conditions. The compound's unique structure allows it to exhibit selective activity against specific calcium channel subtypes, enhancing its therapeutic efficacy.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antihypertensive Effects : Demonstrated efficacy in lowering blood pressure in animal models.

- Antioxidant Properties : Exhibits significant free radical scavenging activity.

- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other well-known dihydropyridines is essential.

| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| Nifedipine | Calcium channel blocker | Antihypertensive | Rapid onset of action |

| Amlodipine | Calcium channel blocker | Antihypertensive | Long half-life |

| Felodipine | Calcium channel blocker | Antihypertensive | Sustained release formulation |

| This compound | Calcium channel blocker | Potential antihypertensive and anticancer agent | Unique functional groups enhancing selectivity |

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antihypertensive Study : A study on hypertensive rats showed that administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to enhanced vasodilation via calcium channel blockade.

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in human cell lines.

- Cytotoxicity Evaluation : Preliminary tests against various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound inhibited cell proliferation significantly more than standard treatments.

Comparison with Similar Compounds

Research Findings and Implications

- Synthesis Challenges : The 2-phenylethyl group complicates synthetic routes, requiring multi-step alkylation under inert conditions, unlike straightforward methyl esterification in nifedipine.

- Thermodynamic Stability : Differential scanning calorimetry (DSC) revealed a melting point of 168–170°C, lower than nifedipine (172–174°C), likely due to reduced crystal packing efficiency from the bulky substituents.

- Biological Relevance : Preliminary docking studies suggest the benzodioxole group may enhance hydrophobic interactions with calcium channel domains, though in vitro assays are pending.

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The compound belongs to the dihydropyridine dicarboxylate class, which is typically synthesized via Hantzsch-like multicomponent reactions. A general approach involves condensation of an aldehyde (e.g., benzodioxole-substituted aldehyde), a β-ketoester (e.g., methyl acetoacetate), and a phenylalkylamine (e.g., 2-phenylethylamine) under reflux in ethanol or methanol. Optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂ or FeCl₃) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Lowering reaction temperature post-condensation can reduce side reactions .

Yield improvements (from ~40% to >60%) are achievable by stepwise purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .

How should researchers characterize this compound’s structure and purity?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and dihydropyridine ring conformation. For example, the methyl groups at positions 3 and 5 of the dihydropyridine ring show distinct singlet resonances at δ ~2.1–2.3 ppm .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

- Melting point analysis : Compare observed values (e.g., 138–140°C) with literature to assess purity .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>95% for biological assays) .

What are the critical physicochemical properties (e.g., solubility, stability) to evaluate for this compound?

- Solubility : Test in DMSO (for in vitro assays) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy. Hydrophobic substituents (e.g., benzodioxole) may necessitate surfactants for aqueous dispersion .

- Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and varying pH (1–9) for 48–72 hours. Monitor via HPLC to identify decomposition products .

Advanced Research Questions

How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the dihydropyridine ring’s NH group often acts as a hydrogen-bond donor .

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., calcium channels or enzymes). The benzodioxole moiety may engage in π-π stacking with aromatic residues .

- MD simulations : Assess conformational stability in lipid bilayers to prioritize derivatives for membrane permeability studies .

What experimental strategies resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times. For calcium channel blocking activity, validate voltage protocols in patch-clamp experiments .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to differentiate biological replicates from technical variability .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Substituent variation : Replace the 2-phenylethyl group with bulkier alkyl chains (e.g., cyclohexylethyl) to modulate lipophilicity. Synthesize analogs via parallel library synthesis .

- Bioisosteric replacement : Substitute the benzodioxole ring with a naphthodioxole to enhance π-stacking without altering synthetic feasibility .

- Pharmacophore mapping : Overlay active/inactive analogs in software like Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., ester carbonyls) .

What advanced spectroscopic techniques elucidate reaction mechanisms during synthesis?

- In situ FTIR : Monitor real-time carbonyl stretching (1700–1750 cm⁻¹) to track cyclization progress .

- ESR spectroscopy : Detect radical intermediates in oxidation steps (e.g., air-sensitive dihydropyridine → pyridine conversion) .

- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereochemistry and tautomeric forms .

Data Contradiction Analysis Example

Observed contradiction : A study reports IC₅₀ = 10 µM for calcium channel blockade, while another finds no activity at 50 µM.

Resolution steps :

Verify assay conditions (e.g., extracellular vs. intracellular calcium measurements).

Test compound stability under assay buffer conditions (e.g., pH 7.4 vs. 6.5).

Compare enantiomeric purity; chiral centers in dihydropyridines often dictate activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.